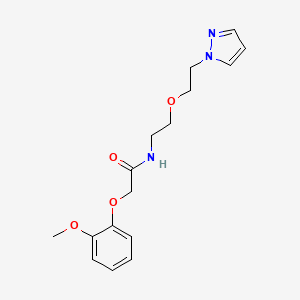
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide, commonly known as PEAQX, is a compound that has been extensively studied for its potential therapeutic applications in neurological disorders. PEAQX belongs to the class of compounds known as AMPA receptor antagonists, which have been shown to modulate the activity of glutamate, the primary excitatory neurotransmitter in the central nervous system.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
The application of pyrazole-acetamide derivatives in synthesizing coordination complexes with potential antioxidant activity was explored by Chkirate et al. (2019). In this study, novel Co(II) and Cu(II) coordination complexes were constructed using pyrazole-acetamide derivatives. The complexes demonstrated significant antioxidant activities, as determined by various in vitro assays, revealing their potential in biomedical applications (Chkirate et al., 2019).
Synthesis of Antimalarial Drugs
Magadum and Yadav (2018) discussed the chemoselective acetylation of 2-aminophenol using immobilized lipase to synthesize N-(2-hydroxyphenyl)acetamide. This compound is an important intermediate in the natural synthesis of antimalarial drugs. The study highlights the role of different acyl donors and reaction conditions in optimizing the synthesis process (Magadum & Yadav, 2018).
Marine Natural Products and Antioxidant Properties
Wu et al. (2009) isolated compounds from the marine fungus Y26-02, including N-(2-phenylethyl)acetamide. These compounds, due to their unique structures, might possess potential antioxidant and other bioactive properties, indicating their relevance in the development of novel pharmaceuticals (Wu et al., 2009).
Inhibition of Fatty Acid Synthesis in Algae
Weisshaar and Böger (1989) examined the inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus by chloroacetamides, including pyrazole-acetamide derivatives. Their research provided insights into the mode of action of these compounds as herbicides, with potential applications in agricultural sciences (Weisshaar & Böger, 1989).
Phenolic Compounds from Walnut Kernels
Zhang et al. (2009) investigated the antioxidant phenolic compounds from walnut kernels. Their study, involving the extraction and identification of compounds with antioxidant activities, provides a framework for exploring the potential health benefits of natural compounds in food sources (Zhang et al., 2009).
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-21-14-5-2-3-6-15(14)23-13-16(20)17-8-11-22-12-10-19-9-4-7-18-19/h2-7,9H,8,10-13H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQJCDZNDNWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2832218.png)
![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea](/img/structure/B2832224.png)
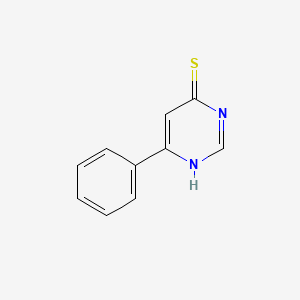
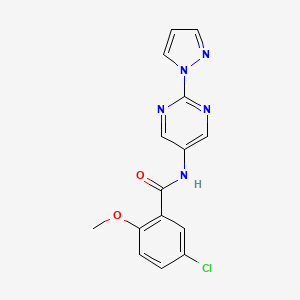

![3-chloro-2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2832229.png)
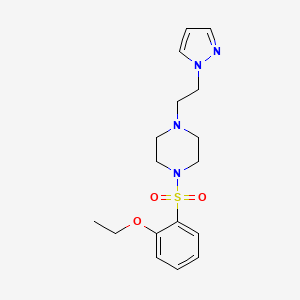
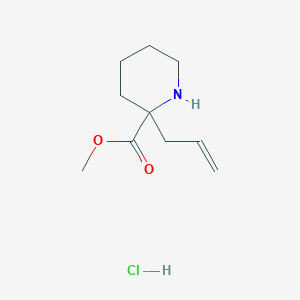
![N-(5-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2832234.png)
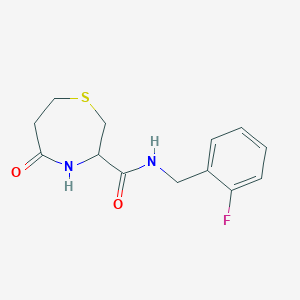
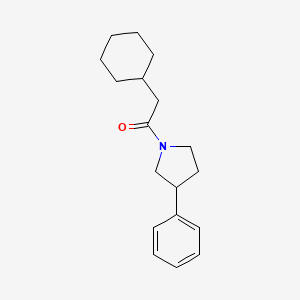
![Ethyl 2-[[(Z)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832238.png)
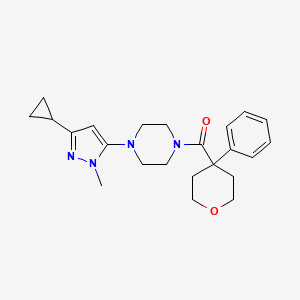
![6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832240.png)